Cas no 897612-10-1 (2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide)

2-Fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide is a fluorinated benzamide derivative featuring a phenylpiperazine sulfonylethyl moiety, which enhances its potential as a bioactive compound. The incorporation of a fluorine atom at the 2-position of the benzamide ring may improve metabolic stability and binding affinity in pharmacological applications. The sulfonylethyl linker and phenylpiperazine group suggest utility in targeting neurotransmitter receptors or enzyme inhibition, particularly in CNS-related research. This compound's structural complexity offers versatility for further derivatization, making it valuable for medicinal chemistry and drug discovery. Its well-defined synthetic route ensures reproducibility for research applications.
2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide structure
897612-10-1 structure
Product Name:2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide
CAS No:897612-10-1
MF:C19H22FN3O3S
MW:391.459686756134
CID:6222453
PubChem ID:7188799
Update Time:2025-06-13

2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Chemical and Physical Properties

Names and Identifiers

    • 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide
    • AKOS024625223
    • CHEMBL1719598
    • 2-fluoro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide
    • HMS3008F06
    • 2-fluoro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
    • 2-fluoro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide
    • 897612-10-1
    • MLS001235221
    • F2068-0679
    • SMR000808022
    • Inchi: 1S/C19H22FN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
    • InChI Key: ZBMFKMOZYLVOGM-UHFFFAOYSA-N
    • SMILES: S(CCNC(C1C=CC=CC=1F)=O)(N1CCN(C2C=CC=CC=2)CC1)(=O)=O

Computed Properties

  • Exact Mass: 391.13659091g/mol
  • Monoisotopic Mass: 391.13659091g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 6
  • Complexity: 582
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 78.1Ų

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2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide Related Literature

Additional information on 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide

Comprehensive Overview of 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1)

2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique sulfonamide and benzamide functional groups, is often explored for its potential applications in drug discovery and medicinal chemistry. Its molecular structure, featuring a fluoro substituent and a phenylpiperazine moiety, makes it a subject of interest for researchers investigating central nervous system (CNS) targets and receptor modulation.

In recent years, the demand for highly selective and bioactive small molecules has surged, driven by advancements in precision medicine and personalized therapeutics. 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide aligns with this trend, as its structural features suggest potential interactions with G-protein-coupled receptors (GPCRs) and enzyme inhibitors. Researchers are particularly intrigued by its possible role in addressing neurodegenerative disorders and mood regulation, topics that dominate current biomedical literature and patient advocacy discussions.

The synthesis of 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide involves multi-step organic reactions, including sulfonylation and amide coupling, which are critical for achieving high purity and yield. Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are employed to confirm its identity and assess its suitability for further studies. The compound's lipophilicity and blood-brain barrier (BBB) permeability are also key factors under investigation, as these properties are essential for CNS drug development.

From an SEO perspective, queries related to "phenylpiperazine derivatives", "fluorinated benzamides", and "sulfonamide-based therapeutics" are increasingly common, reflecting the growing interest in this chemical space. Additionally, questions about "CAS No. 897612-10-1 applications" and "2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide synthesis" highlight the need for detailed, accessible information. This article aims to address these queries while maintaining a highly technical yet reader-friendly tone.

Beyond its potential therapeutic applications, 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide is also studied for its structure-activity relationships (SAR). Understanding how modifications to its core structure affect biological activity is crucial for lead optimization in drug design. Recent publications have explored its analogs, shedding light on pharmacophore modeling and molecular docking strategies. These efforts are part of a broader push toward rational drug design, a hot topic in computational chemistry and AI-driven drug discovery.

In conclusion, 2-fluoro-N-{2-(4-phenylpiperazin-1-yl)sulfonylethyl}benzamide (CAS No. 897612-10-1) represents a compelling case study in modern medicinal chemistry. Its structural complexity and potential biological relevance make it a valuable candidate for further research, particularly in areas like neuropharmacology and targeted therapy. As the scientific community continues to explore its properties, this compound may well emerge as a cornerstone in the development of next-generation therapeutics.

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